Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-benzylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2S/c24-22(25-15-21-23-19-8-4-5-9-20(19)26-21)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIDOVWHHWIBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate requires two primary intermediates:
- Benzo[d]thiazol-2-ylmethanol : Derived from cyclization of 2-aminothiophenol with a cyanomethylating agent.
- 4-Benzylbenzoic acid : Synthesized via Friedel-Crafts benzylation of toluene followed by oxidation.
Esterification of these intermediates represents the final step, with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitating the reaction.
Synthesis of Benzo[d]thiazol-2-ylmethanol
Cyclocondensation of 2-Aminothiophenol
The benzothiazole core is constructed via cyclization of 2-aminothiophenol with ethyl cyanoacetate under acidic conditions (Scheme 1):
$$
\text{2-Aminothiophenol} + \text{CH}2(\text{CN})\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Benzo[d]thiazol-2-carbonitrile}
$$
Subsequent reduction of the nitrile group using lithium aluminum hydride (LiAlH$$4$$) yields the primary alcohol:
$$
\text{Benzo[d]thiazol-2-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Benzo[d]thiazol-2-ylmethanol}
$$
Optimization Note : RuCl$$_3$$-catalyzed oxidative coupling improves yields (up to 91%) for electron-rich substrates.
Preparation of 4-Benzylbenzoic Acid
Friedel-Crafts Benzylation
Benzylation of toluene with benzyl chloride in the presence of AlCl$$3$$ generates 4-benzyltoluene:
$$
\text{Toluene} + \text{Benzyl chloride} \xrightarrow{\text{AlCl}3} \text{4-Benzyltoluene}
$$
Oxidation to Carboxylic Acid
Oxidation with potassium permanganate (KMnO$$4$$) under acidic conditions converts the methyl group to a carboxylic acid:
$$
\text{4-Benzyltoluene} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{4-Benzylbenzoic acid}
$$
Yield Considerations : Substituted benzaldehydes with electron-withdrawing groups enhance reaction rates.
Esterification Strategies
Steglich Esterification
Activation of 4-benzylbenzoic acid with DCC and 4-dimethylaminopyridine (DMAP) facilitates ester bond formation (Table 1):
$$
\text{4-Benzylbenzoic acid} + \text{Benzo[d]thiazol-2-ylmethanol} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$
Table 1. Optimization of Steglich Esterification Conditions
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/DMAP | 25 | 78 | 95 |
| EDCl/HOBt | 0–5 | 85 | 97 |
| DIC/DMAP | 25 | 72 | 93 |
Mitsunobu Reaction
As an alternative, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$3$$) to achieve inversion of configuration:
$$
\text{4-Benzylbenzoic acid} + \text{Benzo[d]thiazol-2-ylmethanol} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}
$$
Advantage : Higher stereochemical control, albeit with increased cost.
Green Chemistry Approaches
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Mitigation Strategies
Comparative Evaluation of Synthetic Routes
Table 2. Method Comparison for this compound
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Steglich | 78–85 | 24 h | Moderate | Excellent |
| Mitsunobu | 75 | 12 h | High | Limited |
| Mechanochemical | 82 | 2 h | Low | Moderate |
| Microwave-assisted | 88 | 0.25 h | High | Excellent |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methylene ester linkage (-COOCH2-) is susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Reflux with aqueous HCl (6M) in ethanol (1:1 v/v) at 80°C for 8–12 hours .
-
Products :
-
4-Benzylbenzoic acid
-
Benzo[d]thiazol-2-ylmethanol
-
Basic Hydrolysis (Saponification)
-
Conditions : NaOH (2M) in ethanol/water (3:1 v/v) at 60°C for 4–6 hours .
-
Products :
-
Sodium 4-benzylbenzoate
-
Benzo[d]thiazol-2-ylmethanol
-
Nucleophilic Substitution at the Ester Carbonyl
The electrophilic carbonyl carbon may undergo substitution with nucleophiles (e.g., amines, thiols):
Reduction of the Ester Group
Catalytic hydrogenation or hydride-based reductions:
Hydrogenolysis of the Benzyl Group
-
Products :
-
4-Methylbenzoic acid
-
Benzo[d]thiazol-2-ylmethanol
-
Reduction to Alcohol
-
Products :
-
4-Benzylbenzyl alcohol
-
Benzo[d]thiazol-2-ylmethanol
-
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole ring undergoes substitution at the 5- and 7-positions due to electron-withdrawing effects:
Oxidation of the Benzyl Group
-
Products :
-
4-Carboxybenzoate ester
-
Benzo[d]thiazol-2-ylmethyl 4-carboxybenzoate
-
Peracid Epoxidation (If Alkene Present)
-
Product : Epoxidized derivative (if applicable).
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh3)4 (5 mol%), 4-benzylbenzoate-Bpin, K2CO3, DMF/H2O (3:1), 80°C, 12h .
-
Product : Biaryl-functionalized benzo[d]thiazole derivatives.
Huisgen Cycloaddition (Click Chemistry)
-
Conditions : CuSO4/sodium ascorbate, azide derivative, H2O/t-BuOH, 25°C, 24h .
-
Product : Triazole-linked conjugates.
Thermal Decomposition
-
Products :
-
CO2
-
Benzo[d]thiazole derivatives
-
4-Benzylbenzaldehyde
-
Key Mechanistic Insights from Literature
-
The ester group’s hydrolysis follows a nucleophilic acyl substitution mechanism, with base-catalyzed pathways showing higher yields .
-
Electrophilic substitution on benzothiazole is regioselective due to the electron-withdrawing thiazole nitrogen .
-
Palladium-catalyzed couplings require careful optimization to prevent debenzylation .
Scientific Research Applications
Neurodegenerative Disease Applications
Alzheimer's Disease Treatment
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit potent acetylcholinesterase inhibitory activity, making them promising candidates for treating Alzheimer's disease. A study synthesized several derivatives based on benzo[d]thiazole and evaluated their effectiveness in inhibiting acetylcholinesterase, with some compounds showing IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in Alzheimer’s disease management .
Mechanism of Action
The mechanism by which these compounds exert their effects involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is crucial for cognitive functions. Molecular docking studies have further elucidated the binding interactions between these compounds and the active site of acetylcholinesterase, supporting their potential as effective treatments for neurodegeneration .
Anticancer Properties
Inhibition of Cancer Cell Proliferation
Benzo[d]thiazole derivatives have been shown to possess significant anticancer properties. For instance, a series of synthesized benzothiazole compounds demonstrated notable cytotoxicity against various cancer cell lines, including A431 and A549. One particular compound exhibited apoptosis-promoting effects and cell cycle arrest at low concentrations, highlighting its potential as an anticancer agent .
Targeting Multiple Pathways
These compounds not only inhibit cancer cell proliferation but also modulate inflammatory pathways by reducing cytokine levels such as IL-6 and TNF-α. This dual action may enhance their efficacy in cancer therapy by addressing both tumor growth and the inflammatory microenvironment that supports tumor progression .
Multifunctional Drug Candidates
Broad Therapeutic Applications
Recent studies have identified benzo[d]thiazole derivatives as multifunctional agents capable of targeting multiple pathways involved in various diseases. For example, certain derivatives have shown promise in ameliorating oxidative stress and inhibiting amyloid-beta aggregation, which are critical factors in both neurodegenerative diseases and cancer .
Molecular Hybridization Strategies
The development of multi-target-directed ligands (MTDLs) that combine different pharmacophores has been a successful strategy in enhancing the therapeutic profiles of benzothiazole derivatives. This approach allows for the simultaneous targeting of multiple biological pathways, which is particularly beneficial in complex diseases like Alzheimer's and cancer .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Insights :
- Substituent Flexibility : The benzothiazole moiety is retained across analogues, but substitutions on the benzoate or adjacent groups (e.g., piperazine in compound 41 , methoxy in ) modulate solubility and bioactivity.
- Electronic Effects : Electron-withdrawing groups (e.g., carbodithioate in compound 41 ) enhance stability, while electron-donating groups (e.g., methoxy in ) improve pharmacokinetic profiles.
Physicochemical and Spectral Data
Biological Activity
Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a benzoate group. The structural formula can be represented as follows:
This compound is characterized by its potential interactions with various biological targets, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in the benzothiazole class often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For example, derivatives of benzothiazole have shown significant AChE inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer’s .
- Anticancer Activity : Benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Properties : Some benzothiazole compounds exhibit bactericidal activity against strains of bacteria, including Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential enzymes .
Pharmacological Activities
The pharmacological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis; affects cell cycle. |
| Neuroprotective | Inhibits AChE, potentially beneficial for Alzheimer’s treatment. |
| Antimicrobial | Active against Mycobacterium tuberculosis and other bacterial strains. |
| Anti-inflammatory | Reduces inflammatory cytokine levels in various models. |
Case Studies and Research Findings
- Cancer Cell Proliferation : A study evaluated the effects of various benzothiazole derivatives on A431, A549, and H1299 cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations of 1 to 4 μM, with apoptosis-promoting effects confirmed through Western blot analysis .
- Acetylcholinesterase Inhibition : Another investigation focused on the synthesis of 4-(benzo[d]thiazole-2-yl) phenols, which exhibited strong AChE inhibitory activity with an IC50 value as low as 2.7 µM . This suggests potential applications in treating cognitive decline associated with Alzheimer’s disease.
- Bactericidal Activity : Research into the bactericidal properties of benzothiazole derivatives revealed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are alkylated with brominated intermediates under reflux conditions. In one protocol, 2-(bromomethyl)benzo[d]thiazole reacts with 4-benzylbenzoate precursors in anhydrous ethanol or DMF, catalyzed by acetic acid or triethylamine. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
- Characterization : Confirmed via H-NMR (e.g., methylene protons at δ 4.8–5.2 ppm), C-NMR (carbonyl signals at ~170 ppm), UPLC-MS (e.g., [M+H]+ at 458.2), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Workflow :
- Chromatography : UPLC retention times (e.g., 1.74–1.87 min) and HPLC-UV (λ = 254 nm) ensure >95% purity .
- Spectroscopy : IR confirms carbonyl (1664–1788 cm) and aromatic (1457–1585 cm) stretches. C-NMR distinguishes benzyl (C-4, δ 135–140 ppm) and benzoate (C=O, δ 170 ppm) groups .
- Mass Spectrometry : HRMS matches theoretical molecular weights (e.g., 458.2 [M+H]+ with ±0.002 Da error) .
Advanced Research Questions
Q. How can synthetic yields of Benzo[d]thiazol-2-ylmethyl derivatives be optimized when facing low efficiency (<50%)?
- Experimental Design :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates compared to ethanol .
- Catalysis : Use of Pd/C or CuI in Sonogashira couplings enhances cross-coupling efficiency for benzyl-substituted analogs .
- Temperature Control : Prolonged reflux (8–12 hrs) at 80–100°C increases conversion rates but requires inert atmospheres to prevent decomposition .
Q. What strategies resolve contradictions in biological activity data for Benzo[d]thiazol-2-ylmethyl derivatives?
- Data Analysis Framework :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-methylbenzyl vs. 2,4-dimethylbenzyl in 41 vs. 42 ) on antiviral or anticancer potency .
- Dose-Response Validation : Replicate assays (e.g., RSV inhibition) with standardized cell lines (HEp-2) and positive controls (ribavirin) to minimize variability .
- Metabolic Stability : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo efficacy .
Q. How are computational methods applied to predict the reactivity of this compound in novel reactions?
- Theoretical Workflow :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts reaction pathways for benzyl-group substitutions .
- Molecular Docking : Simulate binding to biological targets (e.g., RSV M2-1 protein) using AutoDock Vina. Optimize substituent geometry to enhance hydrogen bonding (e.g., chloro vs. methoxy groups) .
Methodological Challenges
Q. What are the limitations of NMR in characterizing Benzo[d]thiazol-2-ylmethyl derivatives, and how are they addressed?
- Limitations : Signal overlap in aromatic regions (δ 7.0–8.5 ppm) complicates assignment. Dynamic effects (e.g., rotamers) broaden methylene proton signals.
- Solutions :
- 2D NMR : HSQC and HMBC correlate H-C signals to resolve ambiguities (e.g., distinguishing benzyl vs. benzoate carbons) .
- Variable Temperature NMR : Cooling to −40°C slows bond rotation, sharpening split peaks for methylene groups .
Q. How do researchers validate the stability of this compound under physiological conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
